Phenylthiohydantoin-tryptophan chemical structure and properties
Phenylthiohydantoin-tryptophan chemical structure and properties
Introduction
In the landscape of proteomics and drug development, the precise characterization of protein primary structure is a foundational requirement. The Edman degradation, a classic and highly precise method for N-terminal amino acid sequencing, remains a cornerstone technique for this purpose.[1][2] Central to this methodology is the sequential cleavage and identification of amino acids as their Phenylthiohydantoin (PTH) derivatives.[3][4] This guide provides an in-depth technical exploration of Phenylthiohydantoin-tryptophan (PTH-tryptophan), a derivative of one of the most structurally complex and functionally significant amino acids.
Tryptophan, with its unique indole side chain, presents specific challenges and considerations within the Edman sequencing workflow.[5] Understanding the chemical structure, properties, and analytical behavior of PTH-tryptophan is therefore critical for researchers, scientists, and drug development professionals seeking to obtain accurate and reliable protein sequence data. This document will serve as a detailed resource, elucidating the formation, characteristics, and analytical methodologies pertinent to PTH-tryptophan, grounded in established scientific principles and field-proven insights.
The Genesis of PTH-Tryptophan: The Edman Degradation Pathway
The formation of PTH-tryptophan is an integral part of the Edman degradation process, a stepwise method for sequencing amino acids from the N-terminus of a peptide or protein.[3] The overall process can be conceptualized as a cyclical series of chemical reactions, each cycle resulting in the liberation and identification of one amino acid residue.
The Three-Step Edman Degradation Cycle
The Edman degradation proceeds through three primary steps: coupling, cleavage, and conversion.[6]
-
Coupling: The process begins with the reaction of the free N-terminal amino group of the peptide with phenyl isothiocyanate (PITC) under mildly alkaline conditions.[2][3] This reaction forms a phenylthiocarbamoyl (PTC) derivative of the peptide.[1][2] The choice of alkaline conditions (typically pH 8-9) is crucial as it ensures the N-terminal amino group is in its deprotonated, nucleophilic state, facilitating the attack on the electrophilic carbon of the PITC.[2]
-
Cleavage: In the second step, the peptide is treated with a strong anhydrous acid, such as trifluoroacetic acid (TFA).[4][6] This acidic environment promotes the cleavage of the first peptide bond, releasing the N-terminal amino acid as an unstable anilinothiazolinone (ATZ) derivative, leaving the rest of the peptide chain intact.[1][4]
-
Conversion: The unstable ATZ-amino acid is then selectively extracted and converted to the more stable phenylthiohydantoin (PTH) derivative by treatment with aqueous acid.[3][4] It is this stable PTH-amino acid that is subsequently identified, typically by chromatographic methods.[3]
The shortened peptide is then re-subjected to the entire cycle to identify the next amino acid in the sequence.[4]
Visualizing the Edman Degradation of Tryptophan
The following diagram illustrates the chemical transformations leading to the formation of PTH-tryptophan during the Edman degradation cycle.
Caption: Edman degradation workflow for N-terminal tryptophan.
Chemical Structure and Physicochemical Properties of PTH-Tryptophan
A thorough understanding of the chemical structure and properties of PTH-tryptophan is essential for its accurate identification and for troubleshooting potential issues during protein sequencing.
Molecular Structure
PTH-tryptophan is an amino acid derivative characterized by a hydantoin ring to which a phenyl group and the tryptophan side chain are attached.[7][8]
-
IUPAC Name: 5-(1H-indol-3-ylmethyl)-3-phenyl-2-sulfanylideneimidazolidin-4-one[8]
The structure incorporates several key features:
-
Hydantoin Ring: A five-membered heterocyclic ring containing two nitrogen atoms and two carbonyl groups (one of which is a thiocarbonyl in this case).[8]
-
Phenyl Group: Attached to one of the nitrogen atoms of the hydantoin ring, this group is contributed by the PITC reagent and enhances the UV absorbance of the molecule, aiding in its detection.[6]
-
Indole Side Chain: The characteristic side chain of tryptophan, consisting of a bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.[5] This large, aromatic side chain endows PTH-tryptophan with distinct hydrophobic and spectroscopic properties.[5][11]
Physicochemical Properties
The unique properties of PTH-tryptophan are a direct consequence of its molecular structure. These properties are summarized in the table below.
| Property | Value/Description | Significance in Analysis |
| Appearance | Light yellow to orange powder/crystal.[8][12] | Visual identification of the purified compound. |
| Melting Point | 181 - 185 °C[12] | A key physical constant for compound characterization. |
| Solubility | Soluble in organic solvents like methanol/dichloromethane and acetonitrile.[8][13] Tryptophan itself is soluble in hot alcohol and alkali hydroxides, but insoluble in chloroform.[14][15] | Dictates the choice of solvents for extraction from the aqueous phase after the cleavage step and for the mobile phase in HPLC analysis. |
| UV Absorbance | The indole ring of tryptophan absorbs strongly in the near-ultraviolet spectrum.[5] The phenyl group from PITC also contributes to UV absorbance.[6] | This property is fundamental for the detection of PTH-tryptophan using UV detectors in HPLC systems. |
| Polarity | The tryptophan side chain has both hydrophobic and somewhat polar characteristics due to the nitrogen atom in the indole ring.[11] Overall, PTH-tryptophan is a relatively nonpolar molecule. | Influences its retention time in reverse-phase HPLC, where it will interact strongly with the nonpolar stationary phase. |
Analytical Methodologies for PTH-Tryptophan Identification
The accurate identification of PTH-tryptophan relies on robust analytical techniques that can resolve it from other PTH-amino acids and potential byproducts of the Edman degradation.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most common method for the identification of PTH-amino acids.[16] The separation is typically achieved using reverse-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase.[17]
-
Stationary Phase: A C18 column is frequently employed.[17]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile) is used to elute the PTH-amino acids.[17]
-
Detection: A UV detector is used to monitor the column effluent, and the PTH-amino acids are identified based on their characteristic retention times compared to known standards.[4][6]
Due to its relatively nonpolar nature, PTH-tryptophan typically has a longer retention time in reverse-phase HPLC compared to more polar PTH-amino acids.
Mass Spectrometry (MS)
Mass spectrometry offers a highly sensitive and specific method for the confirmation of PTH-amino acid identities.[13][16] Techniques such as thermospray liquid chromatography/mass spectrometry and electrospray ionization mass spectrometry can be used.[13][16]
MS analysis provides the molecular weight of the PTH-derivative, offering an orthogonal method of identification to the retention time data from HPLC.[16] This is particularly valuable for resolving ambiguities that may arise from co-eluting peaks in the chromatogram. Furthermore, tandem mass spectrometry (MS/MS) can provide structural information through fragmentation patterns, further increasing the confidence in the identification.[13]
Experimental Protocol: HPLC Analysis of PTH-Amino Acids
The following is a generalized protocol for the separation and identification of PTH-amino acids by reverse-phase HPLC.
-
Sample Preparation:
-
The PTH-amino acid sample obtained from the conversion step of the Edman degradation is dried down to remove the aqueous acid.
-
The dried sample is redissolved in a small, known volume of a suitable solvent (e.g., acetonitrile/water).
-
-
HPLC System and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: Aqueous buffer (e.g., 20 mM ammonium acetate, pH 4.5).
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a set time (e.g., 10-60% B over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.
-
Detection: UV detector set at a wavelength optimal for PTH-amino acids (e.g., 269 nm).
-
-
Data Analysis:
-
The retention time of the unknown peak in the sample chromatogram is compared to the retention times of a standard mixture of PTH-amino acids run under the identical conditions.
-
The identity of the amino acid is assigned based on the matching retention times.
-
Challenges and Considerations in PTH-Tryptophan Analysis
While the Edman degradation is a robust technique, the analysis of tryptophan residues can present unique challenges.
Degradation of the Indole Side Chain
The indole side chain of tryptophan is susceptible to oxidation and degradation under the acidic conditions of the cleavage and conversion steps.[18][19] This can lead to the formation of multiple degradation products, resulting in reduced yield of the expected PTH-tryptophan peak and the appearance of extraneous peaks in the chromatogram. This can complicate the interpretation of the sequencing data.
Refractory N-terminal Tryptophan
In some cases, peptides with an N-terminal tryptophan residue may become resistant to further Edman degradation.[18] This is thought to be due to an acid-catalyzed oxidation of the indole nucleus and subsequent cyclization, forming a derivative that is not amenable to the Edman chemistry.[18]
Strategies for Mitigation
To minimize these issues, several strategies can be employed:
-
Use of Antioxidants: The addition of antioxidants, such as dithiothreitol (DTT), to the sequencing reagents can help to protect the tryptophan side chain from oxidation.
-
Optimization of Reagents and Conditions: Ensuring the use of high-purity, fresh reagents and meticulously controlling the reaction conditions can minimize side reactions and degradation.
-
Confirmation by Mass Spectrometry: As mentioned previously, the use of mass spectrometry can be invaluable in confirming the identity of the PTH-tryptophan peak and distinguishing it from any degradation products.
Conclusion
Phenylthiohydantoin-tryptophan is a key derivative in the Edman degradation, a powerful technique for protein sequencing. Its unique chemical structure, dominated by the bulky and reactive indole side chain, imparts distinct physicochemical properties that influence its behavior during the sequencing process and subsequent analysis. A comprehensive understanding of its formation, structure, and analytical characteristics, as well as the potential challenges associated with its analysis, is paramount for researchers in proteomics and drug development. By employing optimized protocols, robust analytical methods such as HPLC and mass spectrometry, and a sound understanding of the underlying chemistry, scientists can confidently and accurately identify tryptophan residues in protein sequences, thereby advancing our understanding of protein structure and function.
References
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Ghosh, A., & Bansal, M. (2020). The Uniqueness of Tryptophan in Biology: Properties, Metabolism, Interactions and Localization in Proteins. PubMed Central. Retrieved from [Link]
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Pucci, P., Sannia, G., & Marino, G. (1988). Analysis of phenylthiohydantoin amino acid mixtures for sequencing by thermospray liquid chromatography/mass spectrometry. PubMed. Retrieved from [Link]
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Loo, J. A., Edmonds, C. G., & Smith, R. D. (1991). High sensitivity analysis of phenylthiohydantoin amino acid derivatives by electrospray mass spectrometry. Journal of the American Society for Mass Spectrometry, 2(2), 97-102. Retrieved from [Link]
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Hawke, D., Yuan, P. M., & Shively, J. E. (1986). Separation of amino acid phenylthiohydantoin derivatives by high-pressure liquid chromatography. Analytical Biochemistry, 154(2), 478-484. Retrieved from [Link]
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